(deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester

Vue d'ensemble

Description

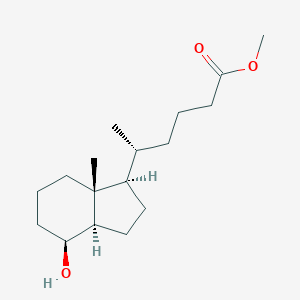

(deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester is a chemical compound with the molecular formula C17H30O3 It is known for its unique structure, which includes a hydroxy group and a methyl group attached to an octahydroindenyl moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester involves several steps. The starting materials typically include a suitable indenyl precursor and hexanoic acid. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as distillation or chromatography to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxy group or alter the indenyl moiety.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a fully saturated hydrocarbon .

Applications De Recherche Scientifique

(deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester involves its interaction with specific molecular targets. The hydroxy group and the indenyl moiety play crucial roles in its reactivity and binding to target molecules. The pathways involved may include enzymatic reactions and receptor binding, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate

- Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate

Uniqueness

(deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester is unique due to its specific structural features, including the hydroxy and methyl groups attached to the octahydroindenyl moiety.

Activité Biologique

(deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester is a complex organic compound with significant potential in various biological applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Overview and Synthesis

This compound has the molecular formula and is synthesized through several chemical reactions involving specific precursors and catalysts. The synthesis typically includes:

- Starting Materials : Indenyl precursors and hexanoic acid.

- Reaction Conditions : Catalysts under controlled temperature and pressure settings to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The hydroxy group and the indenyl moiety are essential for its reactivity and binding capabilities. Potential mechanisms include:

- Enzymatic Reactions : Interactions with enzymes that may influence metabolic pathways.

- Receptor Binding : Possible effects on receptor-mediated pathways leading to physiological responses.

Case Studies

Several studies have investigated the biological effects of similar compounds and derivatives:

- Antimicrobial Activity : Research has shown that related compounds exhibit significant antimicrobial properties against various pathogens. For instance, methyl esters derived from fatty acids have been demonstrated to possess antibacterial effects .

- Pharmacological Applications : Compounds with similar structural features have been explored for therapeutic applications in conditions like fragile X syndrome. Mavoglurant, an mGluR5 antagonist, highlights the importance of receptor interactions in drug development .

Comparative Analysis

A comparison of this compound with other bioactive compounds reveals its unique properties:

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| (deltaR,...)-Octahydro... | Structure | Potential enzyme interactions |

| Methyl 5-[(1R,...)-octahydroinden... | Structure | Antimicrobial properties |

| Mavoglurant | Structure | mGluR5 antagonist |

Research Findings

Recent studies have highlighted the importance of structural features in determining biological activity. For example:

- Gas Chromatography-Mass Spectrometry (GC-MS) analysis has identified various bioactive compounds in plant extracts that share similar functional groups with (deltaR,...). These compounds have shown promising results in pharmacological studies .

- Biochemical Profiles : Analysis of fungal biomass has revealed a range of biologically active compounds that demonstrate antimicrobial activity. The presence of hydroxy groups and other functional groups plays a crucial role in their efficacy .

Propriétés

IUPAC Name |

methyl (5R)-5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O3/c1-12(6-4-8-16(19)20-3)13-9-10-14-15(18)7-5-11-17(13,14)2/h12-15,18H,4-11H2,1-3H3/t12-,13-,14+,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKASUARKSBQLEP-LFYQSXPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)OC)C1CCC2C1(CCCC2O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564199 | |

| Record name | Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135359-40-9 | |

| Record name | Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.